cyclo(-L-Am7(S2Py)-D-A1in-L-Ala-D-Pro-)

Description

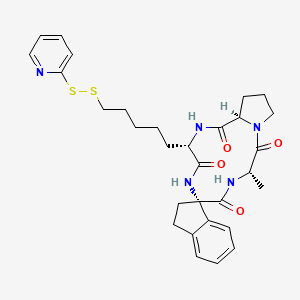

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H37N5O4S2 |

|---|---|

Molecular Weight |

595.8 g/mol |

IUPAC Name |

(3S,3'S,9'S,12'R)-3'-methyl-9'-[5-(pyridin-2-yldisulfanyl)pentyl]spiro[1,2-dihydroindene-3,6'-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane]-2',5',8',11'-tetrone |

InChI |

InChI=1S/C30H37N5O4S2/c1-20-28(38)35-18-9-13-24(35)27(37)33-23(12-3-2-8-19-40-41-25-14-6-7-17-31-25)26(36)34-30(29(39)32-20)16-15-21-10-4-5-11-22(21)30/h4-7,10-11,14,17,20,23-24H,2-3,8-9,12-13,15-16,18-19H2,1H3,(H,32,39)(H,33,37)(H,34,36)/t20-,23-,24+,30-/m0/s1 |

InChI Key |

ZGCIQVPLYZBUHQ-KGPFVPCYSA-N |

Isomeric SMILES |

C[C@H]1C(=O)N2CCC[C@@H]2C(=O)N[C@H](C(=O)N[C@]3(CCC4=CC=CC=C43)C(=O)N1)CCCCCSSC5=CC=CC=N5 |

Canonical SMILES |

CC1C(=O)N2CCCC2C(=O)NC(C(=O)NC3(CCC4=CC=CC=C43)C(=O)N1)CCCCCSSC5=CC=CC=N5 |

Origin of Product |

United States |

Structural Elucidation and Conformational Landscape Analysis of Cyclo L Am7 S2py D A1in L Ala D Pro

Spectroscopic Techniques for Solution-State Conformational Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure of molecules in solution. For cyclic peptides, multidimensional NMR experiments, such as COSY, TOCSY, NOESY, and ROESY, are employed to establish through-bond and through-space correlations between atoms. These correlations provide crucial distance restraints that are used in computational modeling to generate a family of structures representing the conformational ensemble of the peptide in solution.

In the case of cyclic peptides containing a D-Proline residue, NMR data can reveal the presence of specific structural motifs, such as β-hairpins. nih.gov The D-Pro-L-Pro motif, for instance, is known to constrain a peptide sequence into a stable β-hairpin structure. nih.gov While a complete NMR structural elucidation for cyclo(-L-Am7(S2Py)-D-A1in-L-Ala-D-Pro-) is not publicly available, analysis of similar cyclic peptides suggests that the D-Pro residue plays a pivotal role in defining the peptide's backbone conformation. nih.gov

Table 1: Representative NMR Parameters for Structural Analysis

| NMR Parameter | Information Provided |

|---|---|

| Chemical Shifts (δ) | Electronic environment of each nucleus. |

| J-Couplings (³J) | Dihedral angles between adjacent protons. |

| Nuclear Overhauser Effect (NOE) | Through-space proximity between protons (< 5 Å). |

This table is interactive. Click on the headers to sort.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. mdpi.com This technique is particularly sensitive to the secondary structure of peptides and proteins. nih.gov The resulting CD spectrum provides a global assessment of the conformational preferences of the peptide in solution.

For a cyclic peptide like cyclo(-L-Am7(S2Py)-D-A1in-L-Ala-D-Pro-), the CD spectrum would reveal the presence of ordered secondary structures such as β-turns, β-sheets, or helices, or indicate a more flexible, random coil conformation. For example, a well-defined β-hairpin peptide typically exhibits a strong minimum around 215 nm and a positive signal at 190 nm, whereas a random coil is characterized by a strong minimum near 198 nm. nih.gov The CD spectrum of a related cyclic peptide containing a D-Pro-L-Pro motif was consistent with a mixture of random coil and β-strand components, suggesting conformational plasticity. nih.gov

X-ray Crystallography for Solid-State Conformational Insights

While a specific crystal structure for cyclo(-L-Am7(S2Py)-D-A1in-L-Ala-D-Pro-) is not available in the public domain, studies on similar cyclic peptides containing both L- and D-amino acids have been successfully crystallized and analyzed. nih.govresearchgate.net For instance, the crystal structure of cyclo(D-Pro-D-Pro-L-Pro-L-Pro) revealed a highly strained conformation with alternating cis and trans peptide bonds. nih.gov Such insights from X-ray crystallography are invaluable for understanding the intrinsic conformational preferences of the peptide backbone, which can then be compared with the solution-state conformations determined by NMR.

Analysis of Conformational Flexibility and Dynamics

The biological function of a cyclic peptide is often not defined by a single static structure but by its conformational flexibility and dynamics. The ability to transiently adopt different conformations can be crucial for binding to a biological target.

NMR relaxation experiments and molecular dynamics (MD) simulations are key techniques for probing conformational flexibility. NMR can provide information on the mobility of different parts of the peptide on various timescales. MD simulations, on the other hand, can offer a detailed atomistic view of the conformational landscape accessible to the peptide over time. For cyclic peptides containing D-amino acids, the conformational plasticity may be a key factor in their biological activity, allowing them to adapt their shape to fit a binding site. nih.gov

Impact of D-Amino Acids and Cyclization on Backbone Conformation and Topography

The incorporation of D-amino acids and the cyclization of the peptide backbone are two powerful strategies for constraining the conformational freedom of a peptide. nih.gov

D-Amino Acids: The presence of a D-amino acid residue introduces a local inversion of the backbone chirality. nih.gov This can induce specific turns and folds that are not accessible to peptides composed solely of L-amino acids. nih.govresearchgate.net For example, a D-amino acid can promote the formation of a type II' β-turn, a common structural motif in bioactive cyclic peptides. The intrinsic conformational propensities of D-amino acids are generally the inverse of their L-enantiomers. nih.govresearchgate.net

Cyclization: Linking the N-terminus and C-terminus of a peptide dramatically reduces its conformational entropy. This pre-organization can lead to a higher affinity for a target receptor by minimizing the entropic penalty of binding. The size of the ring and the sequence of amino acids within it determine the accessible conformations. nih.gov

Identification of Bioactive Conformations and Pharmacophoric Elements

The ultimate goal of structural analysis is to identify the bioactive conformation—the specific three-dimensional arrangement of the peptide that is responsible for its biological activity. Once the bioactive conformation is known, the key chemical features responsible for the interaction with the target, known as the pharmacophoric elements, can be identified.

For cyclo(-L-Am7(S2Py)-D-A1in-L-Ala-D-Pro-), the pharmacophoric elements would include the spatial arrangement of its amino acid side chains, hydrogen bond donors and acceptors, and hydrophobic and aromatic groups. The pyridyldisulfanyl group on the L-Am7 residue is a particularly interesting feature, as it can participate in disulfide exchange reactions, potentially allowing the peptide to covalently bind to its target.

Structure-activity relationship (SAR) studies, where systematic modifications are made to the peptide and the effect on biological activity is measured, are crucial for identifying the key pharmacophoric elements. This information can then be used to design more potent and selective analogs. The conformational constraints imposed by the D-amino acids and cyclization are instrumental in presenting these pharmacophoric elements in the correct orientation for binding. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| cyclo(-L-Am7(S2Py)-D-A1in-L-Ala-D-Pro-) |

This table is interactive. Click on the header to sort.

Molecular Recognition and Target Interaction Mechanisms of Cyclo L Am7 S2py D A1in L Ala D Pro

Mechanisms of Enzymatic Activity Modulation by cyclo(-L-Am7(S2Py)-D-A1in-L-Ala-D-Pro-)

Competitive vs. Non-Competitive Inhibition Modes

In the realm of enzyme kinetics and pharmacology, the mode of inhibition is a critical determinant of a compound's mechanism of action. Inhibitors can act through various mechanisms, with competitive and non-competitive inhibition being two of the most fundamental modes. The distinction between these lies in whether the inhibitor binds to the same site as the substrate (competitive) or to a different site (non-competitive).

Competitive Inhibition: In this mode, the inhibitor molecule typically bears a structural resemblance to the substrate and competes for binding at the enzyme's active site. nih.gov This binding is reversible, and the inhibitory effect can be overcome by increasing the concentration of the substrate. youtube.com For a cyclic peptide to act as a competitive inhibitor, its conformation would need to mimic a specific substrate recognized by the target enzyme.

Non-Competitive Inhibition: A non-competitive inhibitor binds to the enzyme at a location other than the active site, known as an allosteric site. nih.govyoutube.com This binding event induces a conformational change in the enzyme that alters the shape of the active site, thereby reducing or preventing the conversion of the substrate to product, even if the substrate can still bind. youtube.com Unlike competitive inhibition, the effects of a non-competitive inhibitor cannot be surmounted by increasing the substrate concentration. youtube.com

Cyclic peptides, due to their structural diversity and conformational rigidity, are capable of acting through either mechanism. Their constrained macrocyclic structure can be engineered to present specific pharmacophoric features. nih.govcreative-peptides.com There are documented instances of cyclic peptides functioning as non-competitive inhibitors. For example, studies on cyclic peptides composed of alternating arginine and tryptophan residues, such as [WR]5, have demonstrated non-competitive inhibition of c-Src tyrosine kinase. nih.govnih.gov Molecular modeling in these studies suggested that the peptides bind to putative allosteric pockets, distant from the ATP binding site, which is consistent with a non-competitive inhibition mechanism. nih.govnih.gov The development of cyclic peptides that bind to allosteric sites is a promising strategy for achieving high selectivity and potency. rsc.org

Table 1: Comparison of Inhibition Modes for Cyclic Peptides

| Feature | Competitive Inhibition | Non-Competitive Inhibition |

| Binding Site | Active Site | Allosteric Site (distinct from the active site) |

| Competition with Substrate | Yes | No |

| Effect on Vmax (Maximum Velocity) | Unchanged | Decreased |

| Effect on Km (Michaelis Constant) | Increased | Unchanged (in pure non-competitive inhibition) |

| Overcoming Inhibition | Possible by increasing substrate concentration | Not possible by increasing substrate concentration |

| Structural Mimicry | Often mimics the substrate or transition state | Does not necessarily mimic the substrate |

Characterization of Molecular Interaction Interfaces and Key Residues

The interaction between a cyclic peptide and its biological target is governed by the specific three-dimensional arrangement of atoms at their interface. Characterizing this interface and identifying the key amino acid residues that mediate the binding are crucial for understanding the peptide's activity and for guiding further optimization.

The molecular interaction interfaces of cyclic peptides with their protein targets are often large and relatively flat, similar to the interfaces found in protein-protein interactions (PPIs). nih.govrsc.org Cyclic peptides are particularly well-suited to target these challenging surfaces, which are often considered "undruggable" by conventional small molecules. nih.govrsc.org The constrained conformation of a cyclic peptide reduces the entropic penalty upon binding and allows for the precise positioning of side chains to interact with hotspots on the protein surface. creative-peptides.com These peptides can mimic secondary structural motifs of proteins, such as α-helices, β-turns, or β-hairpins, which are frequently involved in PPIs. rsc.orgscilit.com

The characterization of these interfaces typically involves a combination of experimental and computational techniques. High-resolution structural methods like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed atomic-level pictures of the peptide-protein complex. Computational approaches, such as molecular docking and molecular dynamics (MD) simulations, are invaluable for predicting binding modes, assessing the stability of the complex, and identifying key interactions. frontiersin.orgacs.org Recently, advanced computational tools like AlphaFold have been adapted to predict the structure of protein-cyclic peptide complexes with increasing accuracy. mdpi.comcolab.wsnih.gov

Key residues at the interaction interface are those that contribute most significantly to the binding affinity and specificity. These residues engage in a variety of non-covalent interactions:

Hydrophobic Interactions: Nonpolar residues on the cyclic peptide can pack into hydrophobic pockets on the protein surface, displacing water molecules and contributing favorably to the binding energy.

Hydrogen Bonds: The peptide backbone and polar side chains can form a network of hydrogen bonds with the target protein, providing both affinity and specificity.

Electrostatic Interactions: Charged residues (e.g., Arginine, Lysine, Aspartate, Glutamate) can form salt bridges with oppositely charged residues on the protein, which can be critical for long-range recognition and binding.

Table 2: Potential Key Residues and Their Roles in Cyclic Peptide-Protein Interactions

| Type of Residue | Example Amino Acids | Potential Role in Interaction Interface |

| Aromatic | Phenylalanine (Phe), Tryptophan (Trp), Tyrosine (Tyr) | π-π stacking, hydrophobic interactions, cation-π interactions. |

| Positively Charged (Basic) | Arginine (Arg), Lysine (Lys) | Formation of salt bridges with negatively charged residues, hydrogen bonding. |

| Negatively Charged (Acidic) | Aspartic Acid (Asp), Glutamic Acid (Glu) | Formation of salt bridges with positively charged residues, hydrogen bonding. |

| Polar, Uncharged | Asparagine (Asn), Glutamine (Gln), Serine (Ser), Threonine (Thr) | Hydrogen bond donors and acceptors. |

| Nonpolar, Aliphatic | Alanine (Ala), Valine (Val), Leucine (Leu), Isoleucine (Ile), Proline (Pro) | Hydrophobic interactions, van der Waals contacts. |

| Sulfur-containing | Cysteine (Cys), Methionine (Met) | Disulfide bond formation (in Cys), hydrophobic interactions. |

Structure Activity Relationship Sar Studies and Peptidomimetic Design Strategies

Systematic Amino Acid Substitutions and Their Effect on Biological Activity

The L-Am7(S2Py) side chain, featuring a pyridyl-disulfide moiety, is strongly indicative of a design strategy for covalent or reversible covalent inhibition. This group can react with free thiol groups, such as those on cysteine residues within a protein's binding site, to form a disulfide bond.

Key Research Findings (Hypothetical):

Covalent Modification: The primary role of the L-Am7(S2Py) residue would be to form a disulfide linkage with a target protein. The length of the seven-atom linker is crucial for positioning the reactive disulfide group optimally within the binding pocket.

Substitution Effects: Replacing L-Am7(S2Py) with a non-reactive analogue, such as a simple alkyl chain (e.g., L-Norleucine), would be expected to drastically reduce or abrogate biological activity, confirming the essential role of the disulfide exchange.

Linker Length Modification: Varying the length of the alkyl chain (e.g., from Am5 to Am9) would likely impact potency by altering the reach and positioning of the reactive "warhead."

Table 1: Hypothetical SAR Data for L-Am7(S2Py) Position

| Analog Compound | Substitution at Position 1 | Expected Biological Activity (Relative) | Rationale |

|---|---|---|---|

| Parent | L-Am7(S2Py) | 100% | Forms covalent bond with target cysteine. |

| Analog 1A | L-Lysine | <1% | Lacks the reactive disulfide group. |

| Analog 1B | L-Am7(SH) | ~10-20% | Thiol may have weaker interaction or different redox potential. |

The incorporation of D-amino acids, such as D-A1in and D-Proline, is a common strategy in peptidomimetic design. wikipedia.orgnih.gov D-amino acids can induce specific turns in the peptide backbone, increase stability against enzymatic degradation, and present side chains in different vector orientations compared to their L-counterparts. taylorandfrancis.com The D-Pro-L-Ala sequence, in particular, can stabilize a β-turn conformation, which is crucial for pre-organizing the cyclic peptide into a receptor-compatible shape. nih.gov

Key Research Findings (Hypothetical):

D-Proline's Influence: D-Proline provides significant conformational rigidity. Replacing D-Pro with L-Pro or Alanine would likely alter the backbone conformation, potentially leading to a significant loss of activity due to a mismatch with the target's binding site.

L-Alanine's Role: The L-Alanine at position 3 is a small, conformationally flexible residue. It may act as a spacer or its methyl side chain could be involved in a minor hydrophobic interaction. Substitution with a larger residue (e.g., Phenylalanine) could either enhance activity through new interactions or decrease it through steric hindrance.

Conformational Restriction as a Design Principle for Enhanced Activity and Selectivity

Conformational restriction is a key principle in drug design aimed at improving the properties of peptides. wikipedia.org By locking a flexible peptide into its bioactive conformation, several advantages can be gained:

Enhanced Potency: The entropic penalty of binding is reduced, as the molecule does not need to "freeze" into the correct shape upon interaction with the target.

Improved Selectivity: A rigid conformation is less likely to fit into the binding sites of off-target proteins. wikipedia.org

Increased Stability: Cyclic structures and D-amino acids make the peptide more resistant to degradation by proteases. taylorandfrancis.com

In cyclo(-L-Am7(S2Py)-D-A1in-L-Ala-D-Pro-), conformational restriction is achieved through both cyclization and the inclusion of a D-Pro-L-Ala motif, which promotes a specific β-turn structure. nih.gov This pre-organization is critical for presenting the L-Am7(S2Py) side chain in the correct orientation for target engagement.

Modulation of Macrocyclic Ring Size and Linkages

The size of the macrocyclic ring is a critical determinant of a cyclic peptide's conformational properties and biological activity. researchgate.net Altering the ring size, either by inserting or deleting amino acids, can dramatically affect the peptide's ability to adopt the required bioactive conformation.

For the parent compound, a tetrapeptide, the ring is relatively small and highly constrained.

Increasing Ring Size: Introducing an additional amino acid (e.g., a pentapeptide) would increase flexibility. This could be detrimental if the original conformation was optimal, but it could be beneficial if a slightly different backbone arrangement is required for a different target.

Decreasing Ring Size: Synthesizing a tripeptide version would be chemically challenging and would result in a highly strained ring, likely abolishing any desired biological activity.

Linkage Modification: The current structure is a head-to-tail cyclic amide. Alternative cyclization strategies, such as side-chain to side-chain lactam bridges, could be explored to create different backbone topologies and SAR profiles. nih.gov

Development of Next-Generation Peptidomimetics Based on cyclo(-L-Am7(S2Py)-D-A1in-L-Ala-D-Pro-) Scaffold

The cyclo(-L-Am7(S2Py)-D-A1in-L-Ala-D-Pro-) scaffold, once validated, could serve as a template for developing next-generation therapeutics. nih.gov

Scaffold Grafting: The core cyclic backbone (cyclo(-D-A1in-L-Ala-D-Pro-)) could be used as a stable, conformationally defined scaffold. The reactive L-Am7(S2Py) residue could be replaced with different side chains to target other proteins, essentially "grafting" a new pharmacophore onto the existing structure.

Improving Permeability: To enhance properties like cell permeability, N-methylation of the backbone amides could be explored. This modification can mask hydrogen bond donors, which often improves passive diffusion across cell membranes.

Photopharmacology: The scaffold could be modified with photoswitchable elements, allowing for the development of compounds whose activity can be controlled by light. nih.gov This offers the potential for high spatiotemporal control of drug action, activating the therapeutic only at the site of disease.

Computational Approaches in the Study of Cyclo L Am7 S2py D A1in L Ala D Pro

Molecular Dynamics (MD) Simulations for Conformational Ensemble Characterization

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic nature of molecules, providing a detailed view of their conformational landscape over time. nih.gov For cyclic peptides like cyclo(-L-Am7(S2Py)-D-A1in-L-Ala-D-Pro-), MD simulations are instrumental in characterizing the ensemble of conformations that the molecule can adopt in different environments, such as in aqueous solution or when bound to a protein. biorxiv.org

The process involves numerically solving Newton's equations of motion for the atoms of the system, which includes the cyclic peptide and its surrounding solvent molecules. elifesciences.org This simulation generates a trajectory that describes how the positions and velocities of the atoms evolve over time. Analysis of this trajectory reveals the accessible conformations, the transitions between them, and their relative populations.

For instance, studies on similar cyclic pentapeptides have shown that they can exist in multiple conformations in solution, often with different arrangements of their backbone and side chains. nih.gov These conformations can be in slow or fast exchange with each other. By analyzing the root-mean-square deviation (RMSD) of the atomic positions over the simulation, researchers can assess the stability of different conformations and identify the most prevalent ones. nih.gov This information is crucial for understanding the structural basis of the peptide's activity and for guiding the design of more rigid analogs that are locked into a bioactive conformation.

Molecular Docking and Scoring for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. This method is crucial for understanding the binding mode of cyclo(-L-Am7(S2Py)-D-A1in-L-Ala-D-Pro-) to its biological target and for predicting the binding affinity of novel derivatives. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them.

The scoring function estimates the binding free energy, taking into account various factors such as electrostatic interactions, van der Waals forces, and the desolvation penalty upon binding. The resulting docked poses provide a three-dimensional model of the protein-ligand complex, highlighting key interactions like hydrogen bonds, hydrophobic contacts, and salt bridges that contribute to binding affinity and specificity.

Recent advancements in docking methodologies have incorporated protein-ligand interaction priors to guide the generation of 3D ligand molecules, which has shown promise in improving the prediction of binding affinities. openreview.net By leveraging information from known protein-ligand complexes, these methods can more accurately predict the binding modes of new compounds. openreview.net

Pharmacophore Modeling and De Novo Design Principles

Pharmacophore modeling is a powerful approach in drug discovery that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For cyclo(-L-Am7(S2Py)-D-A1in-L-Ala-D-Pro-), a pharmacophore model would define the spatial arrangement of features like hydrogen bond donors and acceptors, hydrophobic groups, and charged centers that are critical for its interaction with its target.

This model can be generated based on the structure of the known active compound or a set of active compounds. Once developed, the pharmacophore model serves as a 3D query to search virtual libraries of compounds to identify new molecules that match the pharmacophore and are therefore likely to be active.

De novo design, on the other hand, involves the computational creation of novel molecular structures from scratch. google.com This approach can be guided by pharmacophore models or by the structure of the target's binding site. bakerlab.org By placing molecular fragments or atoms into the binding site in a way that satisfies the pharmacophoric constraints and optimizes interactions with the protein, new and potentially more potent and selective compounds can be designed. Recent developments have seen the use of machine learning models, such as AlphaProteo, for the de novo design of high-affinity protein binders. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For cyclo(-L-Am7(S2Py)-D-A1in-L-Ala-D-Pro-) and its analogs, a QSAR model could be developed to predict their inhibitory activity based on various molecular descriptors.

These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, volume, and surface area.

By correlating these descriptors with the experimentally determined biological activities of a set of training compounds, a predictive model can be built using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms. This model can then be used to predict the activity of new, untested compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process. Studies on similar cyclic peptides have successfully used QSAR to understand structure-activity relationships. nih.gov

Free Energy Perturbation (FEP) and Alchemical Free Energy Calculations for Binding Affinity Prediction

Free Energy Perturbation (FEP) and other alchemical free energy calculation methods are rigorous computational techniques used to predict the relative binding affinities of a series of ligands to a common protein target. wikipedia.org These methods are based on statistical mechanics and molecular dynamics simulations. nih.govarxiv.org

The core idea of alchemical calculations is to "alchemically" transform one ligand into another in a non-physical, reversible process, both in the solvated state and when bound to the protein. nih.gov By calculating the free energy change for these transformations, the relative binding free energy between the two ligands can be determined with high accuracy. abo.fi

This approach is particularly valuable for lead optimization, where small chemical modifications are made to a lead compound to improve its potency. escholarship.org FEP calculations can predict the effect of these modifications on binding affinity before the compounds are synthesized, saving time and resources. uiuc.edu Although computationally intensive, the increasing power of computers and advancements in simulation methodologies are making these techniques more accessible for routine use in drug discovery projects. escholarship.org

Protein-Ligand Interaction Fingerprint Analysis

Protein-Ligand Interaction Fingerprints (PLIFs) are computational tools that summarize the complex three-dimensional interactions between a protein and a ligand into a one-dimensional bitstring. github.comreadthedocs.io Each bit in the fingerprint represents the presence or absence of a specific interaction, such as a hydrogen bond, hydrophobic contact, or salt bridge, between the ligand and a particular amino acid residue in the protein's binding site.

By generating PLIFs for a series of protein-ligand complexes, researchers can:

Identify key interactions that are consistently present in active compounds.

Compare the binding modes of different ligands.

Cluster compounds based on their interaction patterns.

Develop predictive models that correlate interaction fingerprints with biological activity. researchgate.net

PLIF analysis can be performed on experimentally determined crystal structures or on docked poses generated by molecular docking. researchgate.net This technique provides a detailed and interpretable view of the molecular determinants of binding, which is invaluable for understanding structure-activity relationships and for guiding the design of new ligands with improved interaction profiles.

An in-depth analysis of the cyclic peptide cyclo(-L-Am7(S2Py)-D-A1in-L-Ala-D-Pro-) reveals a specialized area of research focused on novel therapeutic agents. This molecule, a synthetic cyclic tetrapeptide, has been investigated for its potential biological activities, stemming from its unique structural components.

Conclusion and Future Research Directions

The exploration of cyclo(-L-Am7(S2Py)-D-A1in-L-Ala-D-Pro-) has provided significant insights into the chemical space of constrained peptides. Its unique architecture, combining non-canonical and canonical amino acids, serves as a platform for developing targeted therapeutic agents.

Q & A

Q. What experimental methodologies are recommended for synthesizing cyclo(-L-Am7(S2Py)-D-A1in-L-Ala-D-Pro-)?

Solid-phase peptide synthesis (SPPS) or solution-phase cyclization are common approaches. Post-cyclization, validate purity via reverse-phase HPLC (≥95%) and structural integrity using high-resolution mass spectrometry (HRESIMS) . For stereochemical fidelity, monitor specific rotation ([α]D) and compare with literature values of analogous cyclic dipeptides (e.g., cyclo(L-Trp-D-Pro) validation in ).

Q. How can structural characterization of this cyclic peptide be rigorously performed?

Combine spectroscopic techniques:

- NMR : Assign proton (¹H) and carbon (¹³C) shifts to confirm ring closure and stereochemistry (e.g., δH 3.58 for DKP methine protons in cyclo(Trp-Ala) ).

- MS/MS : Fragment ions (e.g., m/z 284.1388 [M+H]+ for cyclo(L-Trp-D-Pro)) validate molecular formulas .

- Circular Dichroism (CD) : Compare with established spectra of similar cyclic peptides to confirm backbone conformation .

Q. What in vitro models are suitable for preliminary bioactivity screening?

Use cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (A549, HCT-116) with IC50 calculations . Include positive controls like cyclo(Pro-Ala) (IC50 = 18.5 µg/mL in A549 ). For antimicrobial activity, follow CLSI guidelines with standardized bacterial/fungal strains.

Advanced Research Questions

Q. How can researchers address contradictions in bioactivity data across studies?

- Statistical rigor : Apply multivariate analysis to distinguish assay-specific artifacts (e.g., solvent interference in cytotoxicity assays ).

- Replication : Validate findings in ≥3 independent labs using standardized protocols (e.g., LCQuan 2.7 for metabolite quantification ).

- Mechanistic context : Compare transcriptomic profiles (e.g., RNAseq for peramine biosynthesis pathways ) to identify off-target effects.

Q. What experimental designs resolve stereoisomerism challenges in cyclic peptides?

- Chiral chromatography : Separate enantiomers using amylose- or cellulose-based columns.

- Crystallography : Resolve X-ray structures of co-crystallized analogs (e.g., cyclo(L-Tyr-L-Pro) ).

- Dynamic NMR : Monitor ring puckering dynamics to distinguish D/L configurations (e.g., δC 49.7 for alanine methyl in cyclo(Trp-Ala) ).

Q. How can mechanistic studies elucidate the neuroprotective role of cyclo(-L-Am7(S2Py)-D-A1in-L-Ala-D-Pro-)?

- In vivo models : Administer the peptide in traumatic spinal cord injury models (dose: 10–50 mg/kg) and assess recovery via BBB locomotor scores .

- Pathway analysis : Use RNAseq to identify upregulated antioxidant genes (e.g., SOD1, GPx) and validate via qPCR .

- Synergistic assays : Co-administer with zinc to evaluate glycaemic control synergies (e.g., reduced HbA1c in diabetic models ).

Q. What strategies enable comparative studies with structurally related cyclic dipeptides?

- Metabolomic profiling : Use GC-MS/LC-MS to quantify 16+ diketopiperazines in microbial extracts .

- SAR analysis : Map substituent effects by testing analogs (e.g., cyclo(Phe-Pro) for quorum-sensing inhibition vs. cyclo(His-Pro) for antioxidant activity ).

- Cheminformatics : Apply molecular docking to compare binding affinities at target receptors (e.g., TLR4 for immunomodulation ).

Methodological Best Practices

- Data validation : Cross-reference HRESIMS/NMR with public databases (UniProt, PubChem) to avoid misannotation .

- Ethical compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design .

- Reporting standards : Follow IMRaD structure (Introduction, Methods, Results, Discussion) with explicit statistical thresholds (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.